2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Overview
Description
2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H19NO4. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural alkaloids. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions and synthetic processes .
Mechanism of Action
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound may interact with its targets through the BOC group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves the protection of the amine group in tetrahydroisoquinoline using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is advantageous due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), and hydrochloric acid. Reaction conditions vary depending on the desired transformation but often involve ambient to elevated temperatures and specific solvents like acetonitrile, THF, or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine, while oxidation reactions can yield various oxidized derivatives .
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- N-Boc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 2-Boc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its specific structural configuration, which includes the Boc protecting group at the 4-carboxylic acid position. This configuration provides distinct reactivity and stability compared to similar compounds with the Boc group at different positions .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-10-6-4-5-7-11(10)12(9-16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNIWMKVBYZQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162717 | |
Record name | 2-(1,1-Dimethylethyl) 3,4-dihydro-2,4(1H)-isoquinolinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936829-00-4 | |
Record name | 2-(1,1-Dimethylethyl) 3,4-dihydro-2,4(1H)-isoquinolinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936829-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1-Dimethylethyl) 3,4-dihydro-2,4(1H)-isoquinolinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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